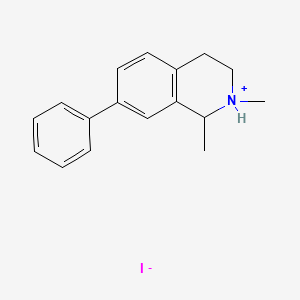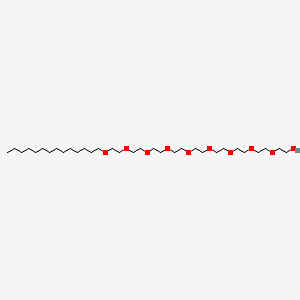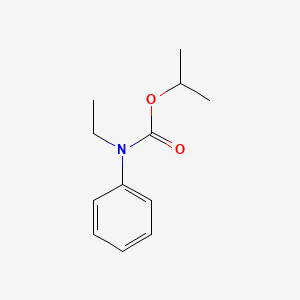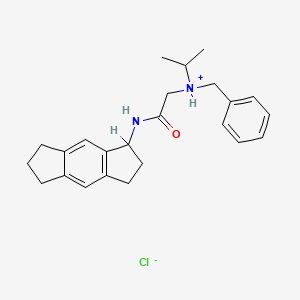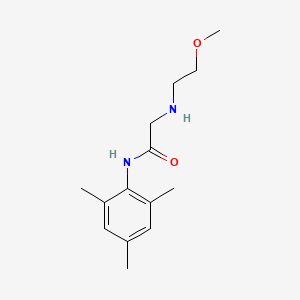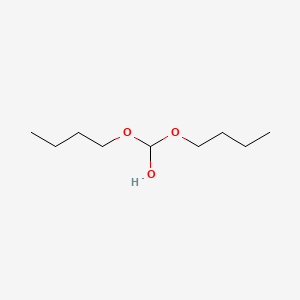
Dibutoxymethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxymethanol is an organic compound with the molecular formula C9H20O3. It is a type of acetal, specifically a formal, containing two butyl groups and a methylene group. This compound is used in various applications, including as a solvent and in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxymethanol can be synthesized through the reaction of butanol with formaldehyde. The process typically involves the use of an acid catalyst to facilitate the formation of the acetal. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the reaction of butanol with formaldehyde in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dibutoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid and other oxidation products.
Reduction: It can be reduced to form butanol.
Substitution: It can undergo substitution reactions where the butyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the butyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Dibutoxymethanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of dibutoxymethanol involves its ability to act as a solvent and a reagent in various chemical reactions. It can interact with different molecular targets and pathways, depending on the specific application. For example, in biological systems, it can interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dibutoxymethane: Similar in structure but lacks the hydroxyl group present in dibutoxymethanol.
Butylal: Another acetal with similar properties but different applications.
Dibutyl formal: Similar in structure but used in different industrial applications.
Uniqueness
This compound is unique due to its specific combination of butyl groups and a methylene group, which gives it distinct chemical and physical properties. Its ability to act as both a solvent and a reagent makes it versatile in various applications .
Properties
IUPAC Name |
dibutoxymethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-3-5-7-11-9(10)12-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDMYMQYMSZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(O)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202930 |
Source


|
| Record name | Dibutoxymethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54518-04-6 |
Source


|
| Record name | Dibutoxymethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054518046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutoxymethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
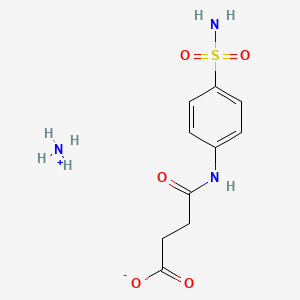
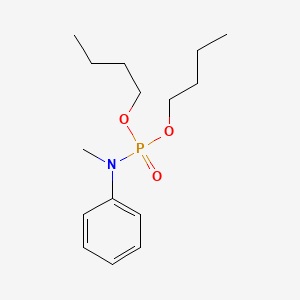
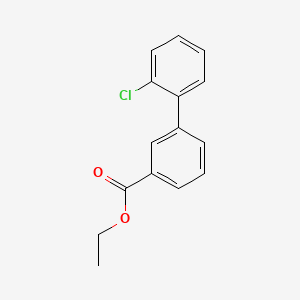
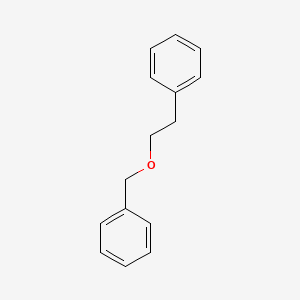
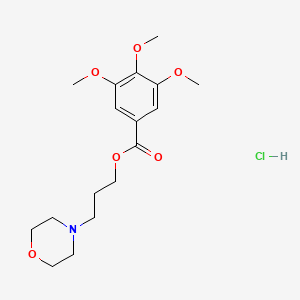
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
